4-(4-Methylpiperazin-1-yl)benzenethiol
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Overview
Description
4-(4-Methylpiperazin-1-yl)benzenethiol is an organic compound that features a piperazine ring substituted with a methyl group and a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature . Another method involves the reduction of 4-nitro-5-thiocyanatophenyl-4-methylpiperazine using lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperazine derivatives .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzenethiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antimicrobial, antitumor, and anti-inflammatory agents
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzenethiol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV . In anti-inflammatory applications, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)benzenethiol can be compared with other similar compounds such as:
4-(4-Methylpiperazin-1-yl)benzaldehyde: Used in the synthesis of various pharmacologically active compounds.
4-(4-Methylpiperazin-1-yl)benzoic acid: Known for its applications in medicinal chemistry.
4-(4-Methylpiperazin-1-yl)aniline: Utilized in the preparation of kinase inhibitors.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound.
Properties
Molecular Formula |
C11H16N2S |
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Molecular Weight |
208.33 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenethiol |
InChI |
InChI=1S/C11H16N2S/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 |
InChI Key |
QLKBHZYUIWYILA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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